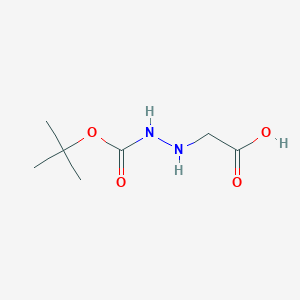
N-(tert-Butoxycarbonylamino)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonylamino)glycine (N-Boc-Gly) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a derivative of glycine, an amino acid that is a building block of proteins. N-Boc-Gly is used in various fields of research, including medicinal chemistry, drug discovery, and biotechnology.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonylamino)glycine is not well understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of N-(tert-Butoxycarbonylamino)glycine is believed to inhibit the activity of enzymes that are involved in the biosynthesis of proteins.
Biochemical and Physiological Effects:
N-(tert-Butoxycarbonylamino)glycine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of proteins. This inhibition leads to a decrease in the production of proteins, which can have various effects on the body. N-(tert-Butoxycarbonylamino)glycine has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-Butoxycarbonylamino)glycine has several advantages for lab experiments. It is easy to synthesize and is relatively stable. It can be used as a building block for the synthesis of peptides, which are important in drug discovery and development. However, N-(tert-Butoxycarbonylamino)glycine also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-Butoxycarbonylamino)glycine. One direction is the development of new synthetic methods for the production of N-(tert-Butoxycarbonylamino)glycine and its derivatives. Another direction is the investigation of the mechanism of action of N-(tert-Butoxycarbonylamino)glycine and its derivatives. This could lead to the development of new drugs that target the biosynthesis of proteins. Finally, the study of the biochemical and physiological effects of N-(tert-Butoxycarbonylamino)glycine and its derivatives could lead to the development of new therapies for a variety of diseases.
Synthesemethoden
N-(tert-Butoxycarbonylamino)glycine can be synthesized using various methods, including the reaction of glycine with tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain N-(tert-Butoxycarbonylamino)glycine. Another method involves the reaction of glycine with Boc-anhydride in the presence of a base such as diisopropylethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain N-(tert-Butoxycarbonylamino)glycine.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonylamino)glycine has been used in various fields of research, including medicinal chemistry, drug discovery, and biotechnology. It has been used as a building block for the synthesis of peptides, which are important in drug discovery and development. N-(tert-Butoxycarbonylamino)glycine has also been used in the synthesis of glycopeptides, which are important in the study of protein-carbohydrate interactions. In addition, N-(tert-Butoxycarbonylamino)glycine has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Eigenschaften
CAS-Nummer |
115262-99-2 |
|---|---|
Produktname |
N-(tert-Butoxycarbonylamino)glycine |
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]acetic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h8H,4H2,1-3H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
GJYLMTIEJPIZOA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCC(=O)O |
Synonyme |
Hydrazinecarboxylic acid, 2-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




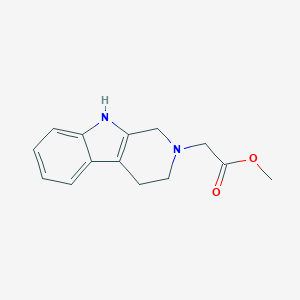
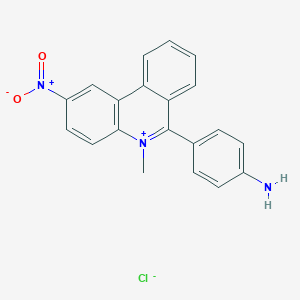
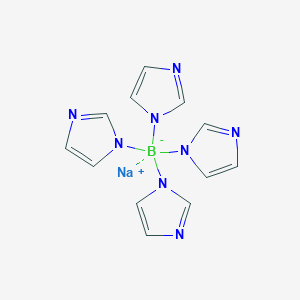
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)
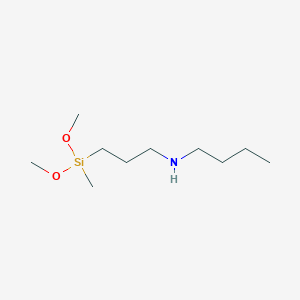
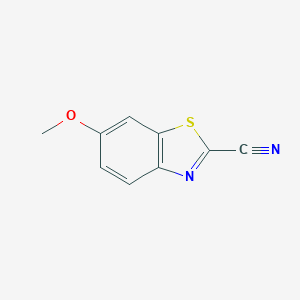
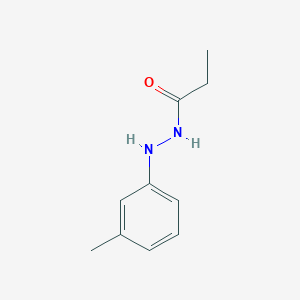
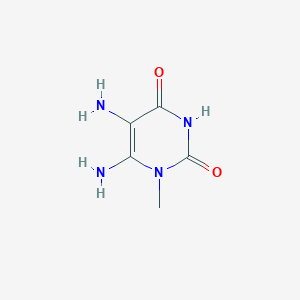
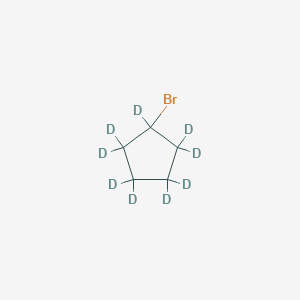
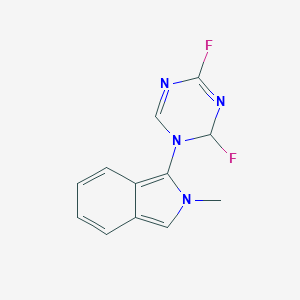
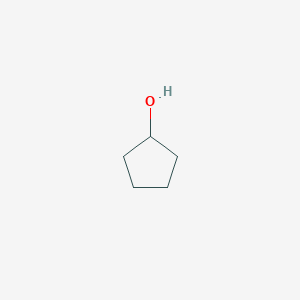
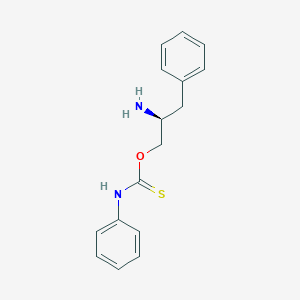
![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)